molecular formula C8H11N3 B11747008 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole

Cat. No.: B11747008
M. Wt: 149.19 g/mol
InChI Key: RHSCFAKUKSJDPX-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a unique structure combining a cyclopropyl group and a pyrrolo-pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative under acidic or basic conditions to facilitate ring closure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Another heterocyclic compound with a similar cyclopropyl group but different ring structure.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyrrolo-pyridine ring system, often investigated for their biological activities.

    1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A related compound with a similar core structure but different substituents.

Uniqueness

1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole is unique due to its specific combination of a cyclopropyl group and a pyrrolo-pyrazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-cyclopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C8H11N3/c1-2-7(1)11-8-5-9-3-6(8)4-10-11/h4,7,9H,1-3,5H2

InChI Key

RHSCFAKUKSJDPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(CNC3)C=N2

Origin of Product

United States

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